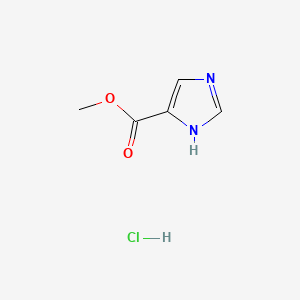

Methyl 1H-imidazole-5-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

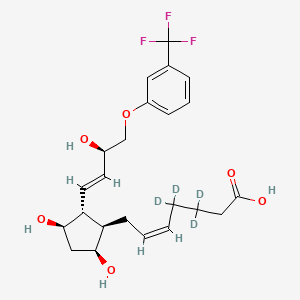

“Methyl 1H-imidazole-5-carboxylate hydrochloride” is a chemical compound with the molecular formula C5H7ClN2O2 . It is also known as 1H-Imidazole-5-carboxylic acid, methyl ester, hydrochloride . The average mass of this compound is 162.574 Da and the monoisotopic mass is 162.019608 Da .

Molecular Structure Analysis

The molecular structure of “Methyl 1H-imidazole-5-carboxylate hydrochloride” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom .Physical And Chemical Properties Analysis

“Methyl 1H-imidazole-5-carboxylate hydrochloride” is a solid at 20 degrees Celsius . It has a melting point of 151.0 to 156.0 °C . It is soluble in methanol .Aplicaciones Científicas De Investigación

-

Methyl 1-methylimidazole-5-carboxylate

- Application: This compound is used as a reagent in chemical reactions .

- Method: It’s typically used in the amidation and esterification of carboxylic acids chemoselectively .

- Outcome: The specific outcome depends on the reaction it’s used in, but it’s generally used to facilitate the formation of amides and esters .

-

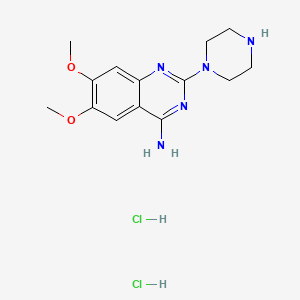

Imidazole-containing compounds

- Application: Imidazole is a core component of many drugs due to its broad range of chemical and biological properties .

- Method: Imidazole is incorporated into drug molecules to enhance their effectiveness .

- Outcome: Imidazole-containing drugs have been used to treat a variety of conditions, including bacterial infections, viral infections, and tumors .

-

Methyl 1H-imidazole-1-carboxylate

- Application: This compound is used as a reagent for the synthesis of fluorous β-keto esters, which are precursors for the synthesis of fluorinated L-carbidopa derivatives .

- Method: It’s used in a chemical reaction to prepare fluorous β-keto esters .

- Outcome: The outcome is the formation of fluorous β-keto esters, which can be used to synthesize fluorinated L-carbidopa derivatives .

-

Methyl 1-methylimidazole-5-carboxylate

- Application: This compound is used as a reagent in chemical reactions .

- Method: It’s typically used in the amidation and esterification of carboxylic acids chemoselectively .

- Outcome: The specific outcome depends on the reaction it’s used in, but it’s generally used to facilitate the formation of amides and esters .

-

Imidazole-containing compounds

- Application: Imidazole is a core component of many drugs due to its broad range of chemical and biological properties .

- Method: Imidazole is incorporated into drug molecules to enhance their effectiveness .

- Outcome: Imidazole-containing drugs have been used to treat a variety of conditions, including bacterial infections, viral infections, and tumors .

-

Methyl 1H-imidazole-1-carboxylate

- Application: This compound is used as a reagent for the synthesis of fluorous β-keto esters, which are precursors for the synthesis of fluorinated L-carbidopa derivatives .

- Method: It’s used in a chemical reaction to prepare fluorous β-keto esters .

- Outcome: The outcome is the formation of fluorous β-keto esters, which can be used to synthesize fluorinated L-carbidopa derivatives .

Propiedades

IUPAC Name |

methyl 1H-imidazole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-6-3-7-4;/h2-3H,1H3,(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBHRZLXUXMYCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668446 |

Source

|

| Record name | Methyl 1H-imidazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1H-imidazole-5-carboxylate hydrochloride | |

CAS RN |

127607-71-0 |

Source

|

| Record name | Methyl 1H-imidazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxabicyclo[4.2.0]oct-4-en-2-one,7-ethoxy-6-methoxy-4-methyl-,(1alpha,6alpha,7alpha)-(9CI)](/img/no-structure.png)

![1H-Cyclopropa[4,5]pyrido[2,3-D]pyrimidine](/img/structure/B592415.png)

![4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel](/img/structure/B592424.png)

![2-Methyl-N-[2-(piperazin-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B592431.png)